molecular formula C6H6ClN3O B14024070 4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine

4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine

Cat. No.: B14024070
M. Wt: 171.58 g/mol
InChI Key: SPXXEJSOJQQTBA-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyrimidine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with ethyl glyoxylate in the presence of a base, followed by cyclization to form the desired oxazine ring . The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrimido[4,5-B][1,4]oxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine is unique due to its specific ring fusion and the presence of both pyrimidine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H6ClN3O/c7-5-4-6(10-3-9-5)11-2-1-8-4/h3,8H,1-2H2

InChI Key

SPXXEJSOJQQTBA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C(=NC=N2)Cl

Origin of Product

United States

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